molecular formula C10H19NO6S B14060282 (2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid

(2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid

Cat. No.: B14060282
M. Wt: 281.33 g/mol
InChI Key: PWPFRYMCJZHBII-UHFFFAOYSA-N
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Description

(2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid is a chiral compound with significant applications in various fields of chemistry and biology It is characterized by the presence of a tert-butoxy group, a methanesulfonamido group, and a 5-oxopentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid typically involves multiple steps, starting from commercially available starting materialsThe final step involves the oxidation of the intermediate to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
  • tert-Butanesulfinamide
  • tert-Butyl esters

Uniqueness

(2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds .

Properties

Molecular Formula

C10H19NO6S

Molecular Weight

281.33 g/mol

IUPAC Name

2-(methanesulfonamido)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

InChI

InChI=1S/C10H19NO6S/c1-10(2,3)17-8(12)6-5-7(9(13)14)11-18(4,15)16/h7,11H,5-6H2,1-4H3,(H,13,14)

InChI Key

PWPFRYMCJZHBII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NS(=O)(=O)C

Origin of Product

United States

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